

Chaetoglobosin A chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chaetoglobosin A*

Cat. No.: *B1663747*

[Get Quote](#)

Chaetoglobosin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin A is a prominent member of the cytochalasan class of mycotoxins, which are secondary metabolites produced by various fungi, most notably those from the *Chaetomium* genus, particularly *Chaetomium globosum*.^{[1][2]} Structurally, it is a complex polyketide-amino acid hybrid metabolite characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with a 10-(indol-3-yl) group.^{[3][4][5]} First isolated from *Chaetomium globosum*, this compound has garnered significant interest within the scientific community due to its potent and diverse biological activities.^[3]

Chaetoglobosin A is best known for its profound effects on the eukaryotic cytoskeleton, specifically its ability to disrupt actin polymerization.^{[2][6]} This primary mechanism of action underpins its broad bioactivity spectrum, which includes potent cytotoxic effects against a range of cancer cell lines, as well as antifungal, nematocidal, and phytotoxic properties.^{[1][4][7][8]} Its ability to induce apoptosis in cancer cells by targeting the cytoskeleton makes it a valuable tool for cellular biology research and a potential lead compound in the development of novel anticancer therapeutics.^{[1][2]} This guide provides an in-depth overview of the chemical

structure, physicochemical properties, biological activities, and mechanism of action of **Chaetoglobosin A**.

Chemical Structure and Physicochemical Properties

Chaetoglobosin A possesses a complex, chirally dense structure. It belongs to a class of natural products known as cytochalasans, which are characterized by a highly substituted perhydroisoindol-1-one core linked to a macrocycle. In the case of chaetoglobosins, this core is appended with an indole group derived from tryptophan.[\[4\]](#)[\[9\]](#)[\[10\]](#)

IUPAC Name: (1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.0^{1,18}.0^{14,16}]henicosa-3,7,11-triene-2,5,21-trione[\[11\]](#)

Chemical Structure: The structure features a tricyclic core fused to an 11-membered macrocyclic ring, with an epoxide group and multiple stereocenters.[\[3\]](#)[\[12\]](#)

Property	Value	Source(s)
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₅	[2] [11] [12] [13] [14]
Molecular Weight	528.64 g/mol	[1] [2] [12] [13]
CAS Number	50335-03-0	[1] [12] [13] [14]
Appearance	Solid	[14]
Purity	≥98% (by HPLC)	[13] [14]
Solubility	Soluble in DMSO and methanol (10 mg/mL)	[1]
Storage	-20°C	[1] [14]

Biological Activities

Chaetoglobosin A exhibits a wide array of biological effects, stemming from its interaction with actin. These activities have been documented in various cell types and organisms.

Cytotoxic Activity

A significant body of research has focused on the potent cytotoxicity of **Chaetoglobosin A** against various human cancer cell lines. It induces apoptosis and inhibits cell proliferation at micromolar or even nanomolar concentrations.[\[1\]](#)[\[15\]](#)

Cell Line	Cancer Type	IC ₅₀ (μM)	Source(s)
HCT116	Human Colon Cancer	3.15 - 8.44	[7] [16]
KB	Human Oral Cancer	~18-30 μg/mL	[17]
K562	Human Leukemia	~18-30 μg/mL	[17]
MCF-7	Human Breast Cancer	~18-30 μg/mL	[17]
HepG2	Human Liver Cancer	~18-30 μg/mL	[17]
A549	Human Lung Cancer	-	[18]
MDA-MB-231	Human Breast Cancer	-	[18]
Chronic Lymphocytic Leukemia (CLL) Cells	Leukemia	-	[1]

Antifungal and Nematicidal Activity

Chaetoglobosin A has demonstrated notable activity against various plant-pathogenic fungi and nematodes, suggesting its potential application in agriculture as a biocontrol agent.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Organism	Activity Type	Effect	Source(s)
Phytopathogenic Fungi	Antifungal	Growth inhibition	[8]
Meloidogyne incognita (Root-knot nematode)	Nematicidal	Mortality of juveniles, inhibition of proliferation and egg hatching	[1]

Phytotoxic Activity

The compound also shows significant phytotoxicity, inhibiting the growth of seedlings at low concentrations.^[4]

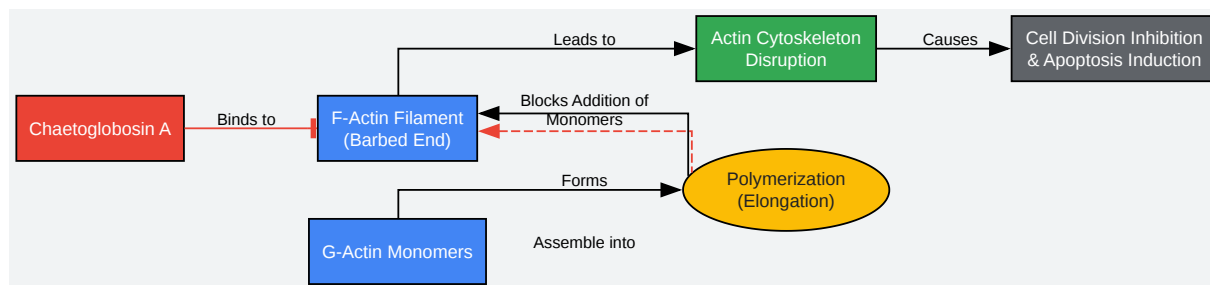
Plant	Concentration	Inhibitory Rate	Source(s)
Radish (<i>Raphanus sativus</i>)	50 ppm	>60%	^[7] ^[16]

Mechanism of Action: Actin Cytoskeleton Disruption

The primary molecular target of **Chaetoglobosin A** is actin, a critical component of the eukaryotic cytoskeleton responsible for cell shape, motility, and division.^[2]^[6] **Chaetoglobosin A** belongs to the cytochalasan family of mycotoxins, which are well-known for their ability to interfere with actin dynamics.^[9]^[19]

The mechanism involves the following key steps:

- **Binding to Actin Filaments:** **Chaetoglobosin A** binds to the barbed (fast-growing) end of filamentous actin (F-actin).^[19]^[20]
- **Inhibition of Polymerization:** This binding event physically blocks the addition of new actin monomers (G-actin) to the filament, thereby inhibiting its elongation.^[6]^[20]
- **Disruption of Actin Dynamics:** By preventing polymerization, **Chaetoglobosin A** disrupts the dynamic equilibrium between F-actin and G-actin, leading to a net depolymerization and collapse of the actin cytoskeleton.^[19]
- **Cellular Consequences:** The disruption of the actin cytoskeleton leads to a cascade of cellular effects, including inhibition of cell division (cytokinesis), loss of cell motility, changes in cell morphology, and ultimately, the induction of apoptosis (programmed cell death).^[1]^[2]^[6]^[15]



[Click to download full resolution via product page](#)

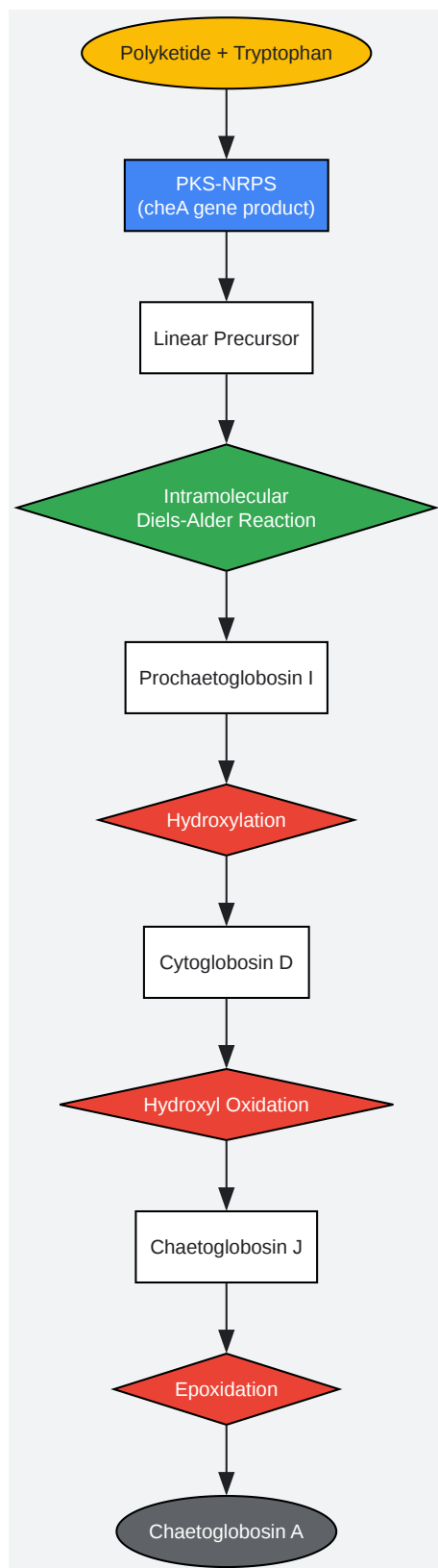
Caption: Mechanism of **Chaetoglobosin A** action on the actin cytoskeleton.

Biosynthesis

Chaetoglobosin A is a hybrid polyketide-peptide natural product.[3] Its biosynthesis is initiated by a hybrid iterative type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS). [3][12] The gene cluster responsible for its production (che cluster) has been identified in *Chaetomium globosum*. [21]

The key steps in the proposed biosynthetic pathway are:

- **PKS-NRPS Synthesis:** A hybrid PKS-NRPS enzyme synthesizes the initial polyketide-peptide backbone, incorporating tryptophan as the amino acid precursor.[9][12]
- **Diels-Alder Cyclization:** The linear precursor undergoes an intramolecular Diels-Alder reaction to form the characteristic tricyclic core, yielding an intermediate known as prochaetoglobosin I.[12]
- **Oxidative Modifications:** A series of post-PKS modifications, including hydroxylations and epoxidation catalyzed by enzymes like cytochrome P450 oxygenases, occur in a specific sequence to yield the final **Chaetoglobosin A** structure.[12] Intermediates in this process can include cytoglobosin D and chaetoglobosin J.[12]



[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of **Chaetoglobosin A**.

Key Experimental Protocols

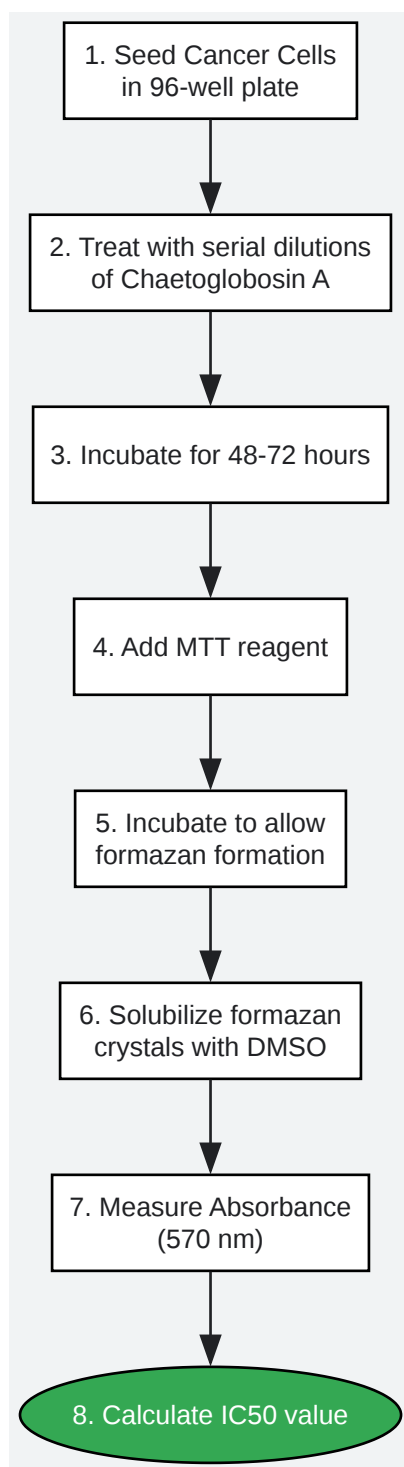
The biological activities of **Chaetoglobosin A** are typically evaluated using a range of standard in vitro assays.

Cytotoxicity Assay (e.g., MTT Assay)

This protocol is used to determine the concentration of **Chaetoglobosin A** that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

- **Cell Culture:** Human cancer cells (e.g., HCT116) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a specific density. Cells are allowed to adhere overnight.
- **Compound Treatment:** A stock solution of **Chaetoglobosin A** in DMSO is serially diluted in the culture medium. The old medium is removed from the cells, and the cells are treated with various concentrations of the compound. A control group is treated with a medium containing the same percentage of DMSO.
- **Incubation:** The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- **Viability Assessment:** After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
- **Solubilization and Measurement:** The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The absorbance values are converted to percentage viability relative to the control. The IC₅₀ value is calculated by plotting a dose-response curve.



[Click to download full resolution via product page](#)

Caption: General workflow for an MTT-based cytotoxicity assay.

Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of **Chaetoglobosin A** required to inhibit the visible growth of a fungus.

Methodology:

- **Inoculum Preparation:** A standardized suspension of fungal spores or cells is prepared in a suitable broth (e.g., potato dextrose broth).
- **Compound Dilution:** **Chaetoglobosin A** is serially diluted in the broth across the wells of a microtiter plate.
- **Inoculation:** Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
- **Incubation:** The plate is incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for growth to be visible in the positive control well (e.g., 24-72 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of **Chaetoglobosin A** at which no visible fungal growth is observed.

Actin Staining for Cytoskeleton Visualization

This method allows for the direct visualization of the effects of **Chaetoglobosin A** on the cellular actin network.

Methodology:

- **Cell Culture and Treatment:** Cells are grown on glass coverslips and treated with **Chaetoglobosin A** at a desired concentration for a specific time.
- **Fixation and Permeabilization:** Cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibodies or dyes to enter the cell.
- **Staining:** The F-actin is stained using fluorescently-labeled phalloidin (e.g., TRITC-conjugated phalloidin), which binds specifically to actin filaments.^[19] Nuclei can be counterstained with DAPI.

- Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope to observe changes in the actin cytoskeleton architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioaustralis.com [bioaustralis.com]
- 2. Chaetoglobosin A - From chaetomium globosum | 50335-03-0 | BC162713 [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 10. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chaetoglobosin A | C32H36N2O5 | CID 6438437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chaetoglobosin A - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Mycotoxin Properties and Metabolism: Part 2 — Great Plains Laboratory [mosaicdx.com]
- 16. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic Chaetoglobosins From a Soil-derived Chaetomium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chaetoglobosin A chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663747#chaetoglobosin-a-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com